RyR2 Calcium Channel Inhibition: 2.1-Fold Greater Potency than Parent Carvedilol
(S)-(-)-O-Desmethylcarvedilol demonstrates 2.1-fold higher potency in inhibiting store-overload-induced calcium release (SOICR) through the RyR2-R4496C mutant channel compared to racemic carvedilol [1]. In a standardized single-cell HEK293 assay, ODMC exhibited an IC50 of 7.62 ± 0.44 µM, whereas carvedilol displayed an IC50 of 15.9 ± 2.5 µM [1]. The alternative β-blocker metoprolol was inactive (IC50 > 1000 µM), confirming that SOICR suppression is not a class effect [1].
| Evidence Dimension | Inhibition of store-overload-induced Ca2+ release (SOICR) via RyR2 R4496C mutant channel |
|---|---|
| Target Compound Data | IC50 = 7.62 ± 0.44 µM |
| Comparator Or Baseline | Carvedilol (racemic): IC50 = 15.9 ± 2.5 µM; Metoprolol: IC50 > 1000 µM |
| Quantified Difference | ODMC is 2.1-fold more potent than carvedilol; metoprolol is inactive |
| Conditions | HEK293 cells stably expressing RyR2 R4496C mutant; single-cell fluorescence Ca2+ imaging |
Why This Matters
Procurement of (S)-(-)-ODMC is essential for studies of metabolite-specific RyR2 modulation, as racemic carvedilol or alternative β-blockers fail to replicate this calcium-handling activity.
- [1] Chris D Smith, et al. Novel carvedilol analogues that suppress store-overload-induced Ca2+ release. J Med Chem. 2013 Nov 14;56(21):8626-55. View Source
